molecular formula C14H8Cl2FN3O B1506876 (4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone

(4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone

Cat. No. B1506876
M. Wt: 324.1 g/mol
InChI Key: GIMRDGMAHSBGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C14H8Cl2FN3O and its molecular weight is 324.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone

Molecular Formula

C14H8Cl2FN3O

Molecular Weight

324.1 g/mol

IUPAC Name

(4-chloro-2-fluorophenyl)-(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone

InChI

InChI=1S/C14H8Cl2FN3O/c1-7-13(20-12(18-7)5-4-11(16)19-20)14(21)9-3-2-8(15)6-10(9)17/h2-6H,1H3

InChI Key

GIMRDGMAHSBGHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone (1.5 kg, 5.44 mol), and (E)-N′-(6-chloropyridazin-3-yl)-N,N-dimethylacetimidamide (1.19 kg, 5.72 mol) in DMF (10.14 L) and heat at 120° C. for 5 h. After cooling, add water (30 L) and stir to crystallize the product. Collect the product by filtration and rinse the cake with water (2×12 L) and heptanes (2×10 L) then dry under vacuum to obtain title compound. (1.490 kg, 84.44%; mp=160° C., M+=324).
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
1.19 kg
Type
reactant
Reaction Step One
Name
Quantity
10.14 L
Type
solvent
Reaction Step One
Name
Quantity
30 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a round bottom flask combine (E)-N′-(6-chloropyridazin-3-yl)-N,N-dimethylacetimidamide (36.61 g, 184.3 mmol), 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone (38.15 g, 1 equiv.), and dimethylformamide (150 mL). Place under nitrogen then heat at 120° C. for 4 h. Let cool to RT and stir overnight. Dilute with EA (1 L) and water (500 mL). Extract organics three times with water followed by aqueous saturated sodium chloride aqueous. Dry organics over anhydrous magnesium sulfate. Filter and concentrate in vacuo. Purify by silica plug (hexane→4:1 hexane:EA→3:1 hexane:EA→2:1 hexane:EA→1:1 hexane:EA) and isolate the title compound (33.8 g, 57%) as a light green solid. LCMS (4 min=324.0, 326.0, M+1).
Quantity
36.61 g
Type
reactant
Reaction Step One
Quantity
38.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
57%

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